2,5-dichloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

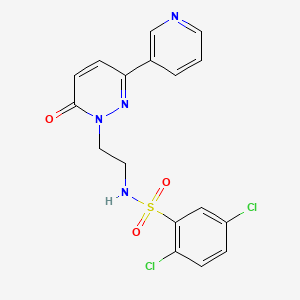

2,5-Dichloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative with a complex molecular architecture. The compound features:

- A benzenesulfonamide core substituted with two chlorine atoms at positions 2 and 3.

- An ethyl linker connecting the sulfonamide group to a pyridazinyl ring, which is further substituted with a pyridin-3-yl group at position 3 and a keto group at position 4.

Properties

IUPAC Name |

2,5-dichloro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O3S/c18-13-3-4-14(19)16(10-13)27(25,26)21-8-9-23-17(24)6-5-15(22-23)12-2-1-7-20-11-12/h1-7,10-11,21H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWQVZLXMDMAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Two chlorine atoms on the benzene ring.

- A pyridazinone moiety , which contributes to its biological activity.

- A sulfonamide group , known for various pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. Similar compounds have been shown to exhibit activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities are often mediated through the inhibition of specific enzymes or receptors involved in disease pathways.

Biological Activity Data

Research has demonstrated the following biological activities associated with this compound and its analogs:

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including HeLa and MDA-MB 231. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death through apoptosis .

- Antimicrobial Properties : Another investigation indicated that related compounds exhibited broad-spectrum antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Research highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable pharmacokinetic profiles with good oral bioavailability and brain penetration, making it a candidate for neurological disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,5-dichloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit anticancer properties. For example, a derivative was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests that the compound may act as a potential anticancer agent by targeting specific cellular mechanisms involved in tumor growth .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of sulfonamide derivatives. The compound's structure allows it to interfere with bacterial folate synthesis, making it effective against a range of Gram-positive and Gram-negative bacteria. This mechanism is crucial in the development of new antibiotics in an era of increasing antibiotic resistance .

Neurological Applications

There is emerging evidence that this compound could play a role in neurological disorders. It has been studied for its potential effects on catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibitors of COMT are being explored for their therapeutic potential in treating conditions like Parkinson's disease .

Case Studies

Several case studies have documented the efficacy of sulfonamide derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on breast cancer cells; showed significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Examined antimicrobial activity against E. coli; demonstrated MIC values comparable to existing antibiotics. |

| Study 3 | Explored the impact on dopaminergic signaling in a Parkinson's disease model; indicated potential for improving motor function through COMT inhibition. |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with three structurally or functionally related sulfonamide and pyridazine derivatives:

Table 1: Structural and Functional Comparison

*Calculated using molecular formula and standard software.

Key Comparisons

Structural Complexity and Target Selectivity

- The dichlorobenzene-sulfonamide group in the target compound may enhance hydrophobic interactions with enzyme pockets compared to the methoxy-benzodioxin group in CS-0309467 .

- The pyridazine-pyridine hybrid scaffold could improve π-π stacking in kinase binding sites versus simpler pyridines (e.g., Celecoxib’s pyrazole) .

This may affect oral bioavailability in preclinical models.

Hypothetical Target Affinity Kinase Inhibition: The pyridazine core aligns with kinase inhibitors like Vatalanib, which target VEGF receptors. However, the dichloro substitution may reduce selectivity compared to trifluoromethyl groups in Celecoxib . Carbonic Anhydrase (CA) Inhibition: Sulfonamide derivatives often inhibit CA isoforms. The dichloro substitution could enhance CA IX/XII affinity (overexpressed in tumors) relative to non-chlorinated analogs .

Research Findings and Limitations

- Synthetic Accessibility : The compound’s synthesis likely involves multi-step routes (e.g., Suzuki coupling for pyridinyl-pyridazine assembly), with yields dependent on halogenated precursor reactivity .

- Lack of Direct Comparative Studies: No peer-reviewed studies explicitly compare this compound with CS-0309467 or Celecoxib. Extrapolations are based on structural analogs and computational modeling.

- Therapeutic Potential: Its dual pyridazine-sulfonamide structure positions it as a candidate for oncology (kinase inhibition) or anti-glaucoma (CA inhibition) applications, but in vitro validation is required.

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A two-step approach is commonly employed:

Pyridazine Core Synthesis : React 3-(pyridin-3-yl)pyridazin-6(1H)-one with ethylenediamine derivatives under reflux in acetic anhydride/acetic acid (10:20 mL) with sodium acetate (0.5 g) as a catalyst. This forms the pyridazine-ethylamine intermediate .

Sulfonylation : Treat the intermediate with 2,5-dichlorobenzenesulfonyl chloride in pyridine (10 mL) using dimethylaminopyridine (DMAP, 0.05 mmol) as a catalyst. Stir at room temperature for 2 hours, followed by solvent removal and purification via column chromatography (petroleum ether/ethyl acetate) .

Q. Optimization Tips :

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

Q. Data Interpretation Example :

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.94 (s, 1H) | Pyridazine proton |

| ¹³C NMR | δ 167.26 | Sulfonamide carbon |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer :

Structural Modifications :

- Vary substituents on the benzenesulfonamide (e.g., replace Cl with F, CN) or pyridin-3-yl group (e.g., introduce methyl/cyano groups) .

In Vitro Assays :

- Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Compare IC₅₀ values of analogs to identify critical functional groups .

Data Analysis :

Q. How can researchers resolve contradictions in solubility data during formulation for biological testing?

Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) and co-solvents (e.g., PEG-400/water mixtures) at concentrations ≤10 mg/mL.

- pH Adjustment : Use ammonium acetate buffer (pH 6.5) for aqueous solubility enhancement .

- Surfactant Use : Incorporate polysorbate-80 (0.1% w/v) to stabilize colloidal dispersions .

Q. Example Data :

| Solvent System | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 25 | Suitable for stock solutions |

| PEG-400:Water (1:1) | 8.3 | Precipitates at 4°C |

Q. What strategies mitigate discrepancies in synthetic yields during scale-up?

Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction intermediates and adjust reagent addition rates.

- Purification Optimization : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for >100 mg batches.

- Controlled Heating : Employ microwave-assisted synthesis (100°C, 30 min) to reduce side reactions observed in traditional reflux .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer :

ADMET Prediction : Use SwissADME to assess logP (target <3), topological polar surface area (TPSA <90 Ų), and P-glycoprotein substrate risk.

Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) via Schrödinger’s QikProp.

Toxicity Screening : Apply Derek Nexus to flag potential mutagenicity from aromatic nitro groups .

Q. What analytical methods validate purity when residual solvents or byproducts are detected?

Methodological Answer :

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5)/acetonitrile gradient (flow rate: 1.0 mL/min) to separate impurities.

- GC-MS : Detect residual pyridine or acetic anhydride (limit: ≤500 ppm per ICH Q3C) .

- NMR Spiking : Add authentic samples of suspected byproducts (e.g., unreacted pyridin-3-yl intermediate) to confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.